2,2-Difluorospiro[2.2]pentane-5-carboxylic acid

Medicinal Chemistry Physicochemical Properties Bioisosterism

Procuring a defined, strained spirocyclic building block with precise fluorination for medicinal chemistry SAR is often bottlenecked by limited scaffold availability. This compound addresses that gap directly. - Unique gem-difluoro motif specifically modulates pKa and logP compared to non-fluorinated (CAS 17202-64-1) or positional isomer analogs. - Provides a conformationally restricted carboxylic acid handle for rigid bioisostere evaluation or chemical probe conjugation. - Enables exploration of novel synthetic transformations on a high-strain core of pharmaceutical relevance.

Molecular Formula C6H6F2O2
Molecular Weight 148.109
CAS No. 2361635-28-9
Cat. No. B2651945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorospiro[2.2]pentane-5-carboxylic acid
CAS2361635-28-9
Molecular FormulaC6H6F2O2
Molecular Weight148.109
Structural Identifiers
SMILESC1C(C12CC2(F)F)C(=O)O
InChIInChI=1S/C6H6F2O2/c7-6(8)2-5(6)1-3(5)4(9)10/h3H,1-2H2,(H,9,10)
InChIKeyMMJXHXTZGUTWNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluorospiro[2.2]pentane-5-carboxylic acid in Modern Drug Discovery


2,2-Difluorospiro[2.2]pentane-5-carboxylic acid (CAS 2361635-28-9, molecular formula C6H6F2O2, molecular weight 148.11) is a specialized fluorinated spirocyclic building block that combines the high ring-strain and three-dimensionality of the spiro[2.2]pentane core with the physicochemical modulation of a gem-difluoro moiety and a carboxylic acid handle. It is positioned as a conformationally restricted, small-molecule scaffold for medicinal chemistry, distinct from flat aromatic or monocyclic aliphatic carboxylic acids. Its core value lies in the potential to act as a rigid bioisostere, influencing drug-target binding entropy and molecular properties such as lipophilicity and acidity in ways that are not achievable with non-fluorinated spiro[2.2]pentane counterparts [1].

Rationale for Selecting 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid


General substitution among spiro[2.2]pentane derivatives or with simpler carboxylic acids is scientifically unsound due to the profound impact of both the fluorination pattern and the specific substitution site on key molecular properties. The gem-difluoro motif on the cyclopropane ring of 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid is designed to specifically lower the pKa of the carboxylic acid and increase its lipophilicity (logP) relative to the non-fluorinated analog (spiro[2.2]pentane-5-carboxylic acid, CAS 17202-64-1). Furthermore, its properties will differ from its positional isomer, 4,4-difluorospiro[2.2]pentane-1-carboxylic acid, which has been directly shown to possess different logP and pKa values [1]. Using a non-fluorinated or incorrectly positioned fluorinated building block in a SAR program will lead to erroneous data on acidity, solubility, and membrane permeability, derailing the optimization of lead compounds [1].

2,2-Difluorospiro[2.2]pentane-5-carboxylic acid Evidence Profile


Distinct Physicochemical Profile vs. Non-Fluorinated Analogs

The introduction of a gem-difluoro group onto the spiro[2.2]pentane scaffold systematically alters key drug-like properties. A 2022 study by Melnykov et al. directly compared the pKa, logP, and aqueous solubility of a closely related 4,4-difluorospiro[2.2]pentane derivative against its 2,2-difluorinated isomer and the non-fluorinated parent compound [1]. While the exact data for the 5-carboxylic acid derivative was not the subject of the published table, the study provides strong class-level evidence that the position of the gem-difluoro group (e.g., 2,2- vs 4,4-) is a critical determinant of these properties, making each isomer a distinct tool. This evidence confirms that the 2,2-difluorinated compound is not interchangeable with other isomers or the non-fluorinated analog.

Medicinal Chemistry Physicochemical Properties Bioisosterism

Conformational Restriction for Enhanced Binding

The spiro[2.2]pentane core is among the most conformationally restricted scaffolds available, with a strain energy of approximately 62.9 kcal/mol, significantly higher than the sum of two independent cyclopropane rings (54.8 kcal/mol) . This 'locked' three-dimensional shape pre-organizes the molecule for binding, potentially reducing the entropic penalty upon target engagement. The addition of a carboxylic acid and gem-difluoro groups further refines this rigid, vectorial core, offering a well-defined exit vector for the acid moiety that differs from simpler or flatter scaffolds. This is a class-level property for all spiro[2.2]pentanes.

Conformational Analysis Drug Design Molecular Recognition

Enhanced Metabolic Stability with gem-Difluorination

The gem-difluoro group is a well-established motif in medicinal chemistry for blocking sites of oxidative metabolism, particularly on adjacent carbon atoms. While direct metabolic stability data for 2,2-difluorospiro[2.2]pentane-5-carboxylic acid is not available in the public domain, its structural feature—a gem-difluoro group on a cyclopropane ring adjacent to a carboxylic acid—is a recognized strategy for improving the metabolic half-life of a lead compound. This is in contrast to non-fluorinated spiro[2.2]pentane analogs, which lack this metabolically resistant feature, and monocyclic carboxylic acids which often exhibit higher metabolic lability [1].

Metabolic Stability Pharmacokinetics Lead Optimization

2,2-Difluorospiro[2.2]pentane-5-carboxylic acid Research Applications


SAR Studies for Lead Optimization

As a novel and underexplored building block, 2,2-Difluorospiro[2.2]pentane-5-carboxylic acid is ideally suited for SAR studies aimed at probing the effects of a highly rigid, fluorinated spirocyclic carboxylic acid on target binding. Its use is supported by class-level evidence that spiro[2.2]pentanes enhance binding affinity and that gem-difluoro motifs modulate pKa and logP [1]. In a drug discovery program, it serves as a direct comparator to the non-fluorinated analog (CAS 17202-64-1) and other positional isomers to map the optimal physicochemical space for a lead series.

Conformationally Restricted Chemical Probe Development

The extreme rigidity of the spiro[2.2]pentane core, with its high strain energy (~62.9 kcal/mol) , makes derivatives of this compound excellent candidates for designing chemical probes. Attaching a carboxylic acid handle to this core provides a defined and restricted vector for conjugation to linkers or fluorescent tags. This allows for the creation of probes with minimized conformational flexibility, leading to clearer biophysical data in target engagement assays, differentiating it from more flexible, monocyclic carboxylic acid probes.

Novel Reactivity of Fluorinated Spiro[2.2]pentanes

This compound serves as a valuable substrate for developing new synthetic transformations that are compatible with the highly strained spiro[2.2]pentane core. While the scaffold's stability towards common conditions has been confirmed [1], its unique electronic and steric environment presents opportunities for discovering new, selective reactions. Its procurement enables methodology-focused labs to explore the scope and limitations of novel catalytic cycles on a scaffold of high interest to the pharmaceutical industry, a capability not afforded by simpler, non-fluorinated or monocyclic analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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